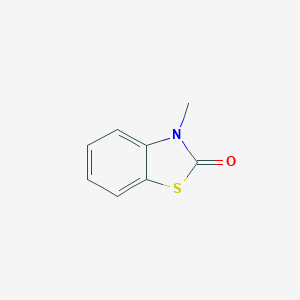

3-Methyl-2(3H)-benzothiazolone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMMRJUHLKJNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182167 | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-62-1 | |

| Record name | 3-Methyl-2(3H)-benzothiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2786-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Methyl-2(3H)-benzothiazolone from 2-aminothiophenol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3-Methyl-2(3H)-benzothiazolone, a key intermediate in medicinal chemistry, starting from 2-aminothiophenol. The synthesis is presented as a robust two-step process: first, the formation of the 2(3H)-benzothiazolone core via cyclization with urea, followed by a selective N-methylation of the heterocyclic amide. This document furnishes detailed experimental protocols, quantitative data, and a logical workflow diagram to ensure reproducibility and aid in further research and development.

Introduction

This compound is a privileged scaffold in the development of novel therapeutic agents, demonstrating a wide range of biological activities. Its synthesis is a critical process for drug discovery programs. The most common and efficient pathway commences with the readily available precursor, 2-aminothiophenol. This guide details a reliable two-step synthetic sequence, focusing on practical and scalable laboratory methods.

The overall synthesis involves:

-

Step 1: Cyclization. Reaction of 2-aminothiophenol with urea to form the intermediate, 2(3H)-benzothiazolone.

-

Step 2: N-Methylation. Alkylation of the 2(3H)-benzothiazolone intermediate at the nitrogen atom using a suitable methylating agent, such as dimethyl sulfate, to yield the final product.

Synthetic Pathway and Workflow

The logical flow of the synthesis is depicted below. The process begins with the initial cyclization reaction to form the core heterocyclic structure, followed by a standard N-alkylation to introduce the methyl group at the 3-position.

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2(3H)-benzothiazolone from 2-Aminothiophenol

This procedure involves the cyclocondensation of 2-aminothiophenol with urea. The reaction introduces the carbonyl group and facilitates the ring closure to form the benzothiazolone core.

Protocol:

-

Combine 2-aminothiophenol (1.0 eq) and urea (1.2 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to a temperature of 130-140 °C. The reaction is typically performed neat (without solvent).

-

Maintain the temperature and stir the molten mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in solidification.

-

Recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure 2(3H)-benzothiazolone.

-

Dry the purified product under vacuum.

Step 2: N-Methylation of 2(3H)-benzothiazolone

This protocol describes the selective methylation of the nitrogen atom of the 2(3H)-benzothiazolone intermediate using dimethyl sulfate as the alkylating agent and sodium bicarbonate as the base.[1]

Protocol:

-

To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2(3H)-benzothiazolone (1.0 eq), sodium bicarbonate (2.2 eq), and acetone (approx. 20 mL per gram of starting material).

-

Stir the suspension under a nitrogen atmosphere.

-

Add dimethyl sulfate (2.0 eq) to the mixture. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 18-24 hours. Monitor the reaction's completion by TLC (e.g., using ethyl acetate as eluent), observing the disappearance of the starting material spot.[1]

-

After completion, cool the mixture to room temperature.

-

Filter the solid base (sodium bicarbonate) from the mixture using vacuum filtration.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of a suitable solvent like ethyl acetate.

-

Induce crystallization by adding a non-polar solvent such as hexane dropwise in an ice bath until permanent turbidity is observed.[1]

-

Collect the precipitated white crystals of this compound by suction filtration and dry under vacuum.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected outcomes for the synthesis.

Table 1: Reaction Parameters for the Synthesis of 2(3H)-benzothiazolone

| Parameter | Value | Notes |

| Reagents | 2-Aminothiophenol, Urea | |

| Stoichiometry | 1.0 eq : 1.2 eq | A slight excess of urea is used. |

| Solvent | None (Neat) | The reaction is run in the melt. |

| Temperature | 130-140 °C | |

| Reaction Time | 2-3 hours | Monitored by TLC. |

| Typical Yield | 75-85% | Varies based on purity and workup. |

Table 2: Reaction Parameters for the N-Methylation of 2(3H)-benzothiazolone

| Parameter | Value/Type | Notes |

| Reagents | 2(3H)-benzothiazolone, Dimethyl Sulfate, NaHCO₃ | [1] |

| Stoichiometry | 1.0 eq : 2.0 eq : 2.2 eq | Excess alkylating agent and base drive the reaction. |

| Solvent | Acetone | |

| Temperature | Reflux (~56 °C) | |

| Reaction Time | 18-24 hours | Monitored by TLC.[1] |

| Typical Yield | 60-70% | Based on similar reported procedures.[1] |

Conclusion

The two-step synthesis of this compound from 2-aminothiophenol is a reliable and well-established method suitable for laboratory-scale production. The initial cyclization with urea offers a safe and efficient route to the core heterocyclic intermediate, while the subsequent N-methylation using dimethyl sulfate provides the target compound in good yield. The protocols and data presented in this guide serve as a foundational reference for researchers engaged in the synthesis of benzothiazolone derivatives for pharmaceutical and materials science applications.

References

Metal-Free Pathways to Benzothiazolethiones: A Technical Guide for Researchers

Introduction: The synthesis of benzothiazolethiones, a core scaffold in medicinal chemistry and material science, has traditionally relied on methods that often employ metal catalysts. Growing environmental concerns and the need for greater process purity in drug development have spurred significant research into metal-free synthetic alternatives. This technical guide provides an in-depth overview of contemporary metal-free methodologies for the synthesis of benzothiazolethiones, offering researchers and drug development professionals a comprehensive resource on sustainable and efficient synthetic strategies. This document details key experimental protocols, presents comparative quantitative data, and visualizes reaction pathways to facilitate understanding and implementation.

Key Metal-Free Synthetic Strategies

Several innovative metal-free approaches for the synthesis of benzothiazolethiones have emerged, primarily focusing on the use of readily available starting materials and environmentally benign conditions. These methods include base-promoted cyclizations, reactions in aqueous media, and electrochemical approaches.

DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide

A highly efficient, metal-free method involves the reaction of o-haloanilines with carbon disulfide in the presence of an organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] This tandem reaction proceeds under mild conditions and demonstrates a broad substrate scope.[1] The mechanism is proposed to involve a nucleophilic attack of the aniline on carbon disulfide, followed by an intramolecular SNAr cyclization.[2]

// Nodes start [label="o-Haloaniline +\nCarbon Disulfide (CS₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="Dithiocarbamate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Benzothiazolethione", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; dbu [label="DBU (Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hx [label="- HX", shape=plaintext, fontcolor="#EA4335"];

// Edges start -> intermediate1 [label="Nucleophilic\nAttack"]; intermediate1 -> product [label="Intramolecular\nSNAr Cyclization"]; dbu -> start [style=dashed, arrowhead=tee]; product -> hx [style=invis]; } caption { label = "DBU-Promoted Synthesis of Benzothiazolethiones."; fontsize = 10; fontcolor = "#5F6368"; }

Experimental Protocol: Synthesis of 1,3-Benzothiazole-2(3H)-thione from 2-Iodoaniline [1]

A mixture of 2-iodoaniline (1.0 mmol), carbon disulfide (2.0 mmol), and DBU (2.0 mmol) in a suitable solvent is heated at 80 °C for 24 hours. Following the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the desired 1,3-benzothiazole-2(3H)-thione.[1]

| Starting Material (o-Haloaniline) | Yield (%) | Reference |

| 2-Iodoaniline | 72 | [1] |

| 4-Bromo-2-iodoaniline | 59 | [1] |

| 4-Methyl-2-iodoaniline | 81 | [1] |

| 2-Bromoaniline | 77 | [1] |

Aqueous Synthesis from 2-Aminothiophenols and Tetramethylthiuram Disulfide (TMTD)

In a green chemistry approach, benzothiazole-2-thiols can be synthesized by the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water.[3] This method is notable for being metal-free, having a short reaction time, and producing excellent yields across a broad range of substrates.[3][4]

// Nodes start [label="2-Aminothiophenol +\nTetramethylthiuram Disulfide (TMTD)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Intermediate Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Benzothiazole-2-thiol", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; water [label="H₂O (Solvent)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct [label="- Dimethylamine\n- CS₂", shape=plaintext, fontcolor="#EA4335"];

// Edges start -> intermediate [label="Nucleophilic\nAddition"]; intermediate -> product [label="Cyclization & Elimination"]; water -> start [style=dashed, arrowhead=tee]; product -> byproduct [style=invis]; } caption { label = "Aqueous Synthesis using TMTD."; fontsize = 10; fontcolor = "#5F6368"; }

Experimental Protocol: General Procedure for Aqueous Synthesis [3]

A mixture of the substituted 2-aminothiophenol (1.0 mmol) and tetramethylthiuram disulfide (1.0 mmol) in water (5 mL) is heated at 100 °C for the time specified for the particular substrate. After completion of the reaction, as monitored by TLC, the mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with water, and then dried to afford the pure benzothiazole-2-thiol.

| Starting Material (2-Aminothiophenol) | Time (h) | Yield (%) |

| 2-Aminothiophenol | 1 | 95 |

| 4-Methyl-2-aminothiophenol | 1 | 96 |

| 4-Chloro-2-aminothiophenol | 1.5 | 94 |

| 5-Nitro-2-aminothiophenol | 2 | 92 |

Electrochemical Synthesis from N-Aryl Thioamides

Electrochemical methods offer a novel and oxidant-free pathway for the synthesis of benzothiazoles through intramolecular dehydrogenative C–S cross-coupling.[5] This approach is applicable to the synthesis of various benzothiazole derivatives, including 2-aminobenzothiazoles from aryl isothiocyanates and amines, as well as benzothiazoles from N-aryl thioamides.[5]

// Nodes start [label="N-Aryl Thioamide", fillcolor="#F1F3F4", fontcolor="#202124"]; radical_cation [label="Radical Cation Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclized_intermediate [label="Cyclized Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Benzothiazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; anode [label="Anode", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; electrons [label="- e⁻", shape=plaintext, fontcolor="#202124"]; protons [label="- H⁺", shape=plaintext, fontcolor="#202124"];

// Edges start -> radical_cation [label="Anodic Oxidation"]; anode -> start [style=dashed, arrowhead=tee]; radical_cation -> electrons [style=invis]; radical_cation -> cyclized_intermediate [label="Intramolecular\nCyclization"]; cyclized_intermediate -> product [label="Deprotonation & Oxidation"]; product -> protons [style=invis]; } caption { label = "Electrochemical Synthesis Workflow."; fontsize = 10; fontcolor = "#5F6368"; }

Experimental Protocol: General Electrochemical Synthesis [5]

In an undivided electrolytic cell equipped with a carbon anode and a platinum cathode, a solution of the N-aryl thioamide and a supporting electrolyte (e.g., Bu₄NBF₄) in a suitable solvent (e.g., acetonitrile) is subjected to a constant current electrolysis. The reaction is carried out at room temperature until the starting material is consumed. Upon completion, the solvent is evaporated, and the residue is purified by chromatography to give the corresponding benzothiazole.

| Substrate | Current (mA) | Time (h) | Yield (%) |

| Thiobenzanilide | 10 | 3 | 85 |

| 4-Methylthiobenzanilide | 10 | 3 | 89 |

| 4-Methoxythiobenzanilide | 10 | 3.5 | 82 |

| 4-Chlorothiobenzanilide | 10 | 3 | 92 |

Conclusion

The metal-free synthesis of benzothiazolethiones has seen remarkable advancements, offering a diverse toolbox of methodologies for researchers. The DBU-promoted reaction of o-haloanilines, the aqueous synthesis using TMTD, and electrochemical approaches stand out for their high efficiency, mild reaction conditions, and adherence to the principles of green chemistry. These methods not only provide viable alternatives to traditional metal-catalyzed reactions but also open new avenues for the synthesis of complex benzothiazole derivatives for applications in drug discovery and materials science. The detailed protocols and comparative data presented in this guide are intended to empower researchers to adopt these sustainable practices in their synthetic endeavors.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 3. An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrochemical intramolecular dehydrogenative C–S bond formation for the synthesis of benzothiazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Methyl-2(3H)-benzothiazolone: Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2(3H)-benzothiazolone is a heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features have made it a valuable synthetic intermediate for the development of novel therapeutic agents with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound and its derivatives. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in harnessing the therapeutic potential of this versatile molecule.

Chemical Structure and Properties

This compound is a five-membered heterocyclic compound featuring a benzene ring fused to a thiazolidinone ring, with a methyl group attached to the nitrogen atom.[1][2] Its crystals belong to the orthorhombic crystal system and space group Pbca.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-methyl-1,3-benzothiazol-2-one | [3] |

| CAS Number | 2786-62-1 | [3] |

| Molecular Formula | C₈H₇NOS | [3] |

| Molecular Weight | 165.21 g/mol | |

| Melting Point | 74-77 °C | [1] |

| SMILES String | CN1C(=O)Sc2ccccc12 | [1] |

| InChI Key | LSMMRJUHLKJNLR-UHFFFAOYSA-N | [1] |

Spectral Data

Detailed spectral information, including IR and mass spectrometry data for this compound, is available in public databases such as the NIST WebBook.

Synthesis

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A general and efficient method involves the reaction of anilines with ammonium thiocyanate and an oxidizing agent like potassium persulfate in an aqueous medium. This approach is attractive due to its environmentally friendly nature, avoiding the use of hazardous chemical oxidants.[4]

Derivatives of this compound are often synthesized by introducing substituents at various positions on the benzothiazole ring to explore structure-activity relationships. For instance, the synthesis of styryl-2(3H)-benzothiazolone analogs of combretastatin-A4 (CA-4) involves a Wittig reaction between a phosphonium salt derived from a substituted 2(3H)-benzothiazolone and a substituted benzaldehyde.[5]

Biological Activities and Therapeutic Potential

The benzothiazole scaffold is a key component in numerous pharmacologically active molecules, exhibiting a broad spectrum of biological activities.[6] Derivatives of this compound have shown significant promise in several therapeutic areas, particularly in oncology and as antioxidants.

Anticancer Activity

Derivatives of this compound have demonstrated potent anticancer properties through various mechanisms of action.

-

Tubulin Polymerization Inhibition: Certain styryl-2(3H)-benzothiazolone derivatives act as microtubule-modulating agents, inhibiting tubulin polymerization.[5] This disruption of microtubule dynamics leads to G2/M cell cycle arrest and ultimately induces apoptosis in cancer cells.[5] One notable derivative, (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone, has shown exceptional cytotoxic activity against various cancer cell lines, including those resistant to other tubulin inhibitors.[5]

-

STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of oncogenic signaling and a validated therapeutic target in cancer.[7] Benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[7] These compounds can block the phosphorylation of STAT3, thereby suppressing the expression of downstream target genes involved in cell proliferation and survival, such as c-MYC and MCL-1.[7] This inhibition leads to G2/M phase cell cycle arrest and apoptosis in cancer cells.[7]

Antioxidant Activity

Many 2(3H)-benzothiazolone derivatives have been reported to possess significant antioxidant properties.[8] The free radical scavenging activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant capacity is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours.[9] Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).[10]

-

MTT Addition: After the incubation period, add 10-15 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.[12][13]

Materials:

-

Purified tubulin (from bovine or porcine brain)

-

Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

Fluorescent reporter (e.g., DAPI)

-

This compound derivative

-

384-well black wall microplates

-

Fluorometric microplate reader

Procedure:

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin in the assay buffer.[13]

-

Compound Addition: Add increasing concentrations of the test compound to the reaction mixture.[14]

-

Initiation of Polymerization: Initiate polymerization by adding GTP and glycerol and incubate the plate at 37°C.[12][13]

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence of DAPI increases upon binding to polymerized tubulin.[12][13]

-

Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory or stabilizing effect of the compound.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.[2][15]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)

-

This compound derivative solutions at various concentrations

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a cuvette or a 96-well plate, mix the test compound solution with the DPPH working solution.[15]

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[15]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[2]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[15] Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizations

Signaling Pathway Diagram

Caption: STAT3 Signaling Pathway and Inhibition by Benzothiazole Derivatives.

Experimental Workflow Diagrams

Caption: General Workflow for Anticancer Screening of Benzothiazole Derivatives.

Caption: Workflow for DPPH Radical Scavenging (Antioxidant) Assay.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and antioxidant research. The versatility of the benzothiazole scaffold allows for extensive chemical modification, enabling the development of potent and selective inhibitors of various biological targets. This technical guide provides a foundational understanding of the chemical and biological properties of these compounds, along with detailed experimental protocols and visual aids, to facilitate further research and drug discovery efforts in this exciting area. The continued exploration of this compound derivatives is expected to yield novel and effective therapeutic agents for a range of human diseases.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jsynthchem.com [jsynthchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Functional Drug Screening in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 signaling pathway [pfocr.wikipathways.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. jchr.org [jchr.org]

- 12. benchchem.com [benchchem.com]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamopen.com [benthamopen.com]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

Spectroscopic Characterization of 3-Methyl-2(3H)-benzothiazolone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3-Methyl-2(3H)-benzothiazolone and its derivatives, a class of compounds with significant pharmacological and chemical research value.[1] These derivatives are pivotal in the development of novel therapeutic agents, including those with anticancer and anticonvulsant activities.[1] This document outlines the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—and provides standardized experimental protocols for acquiring these data.

Core Structure and Numbering

The foundational structure for the derivatives discussed is this compound. The systematic numbering of the benzothiazole ring is crucial for the correct assignment of spectroscopic signals.

Caption: Numbering of the this compound core structure.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound and some of its derivatives, compiled from various research sources.

¹H NMR Spectral Data

The proton NMR spectra of these derivatives are characterized by signals from the aromatic protons on the benzene ring and the methyl group attached to the nitrogen atom. The chemical shifts and coupling constants are influenced by the nature and position of substituents on the aromatic ring.

| Compound | Solvent | Aromatic Protons (δ, ppm) | N-CH₃ (δ, ppm) | Other Protons (δ, ppm) |

| This compound | - | 7.12-7.88 (m, 4H) | 3.64 (s, 3H) | - |

| 6-Amino-3-methyl-2(3H)-benzothiazolone | - | - | - | - |

| 3-Methyl-6-nitro-2(3H)-benzothiazolone | - | - | - | - |

| 3-Methyl-2-benzothiazolinone hydrazone hydrochloride [2] | D₂O | 7.36-7.73 (m, 4H) | 3.51 (s, 3H) | - |

| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one [3][4] | DMSO-d₆ | 7.42–8.18 (m, 7H) | 2.40 (s, 3H, CH₃ on chromenone) | 9.19 (s, 1H, CH-pyran) |

| N-[(4-methoxyphenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine [5] | DMSO-d₆ | 7.15-8.06 (m, 7H) | 2.45 (s, 3H, CH₃-Benzothiazole) | 3.89 (s, 3H, Ar-OCH₃), 9.09 (s, 1H, –CH=N–) |

¹³C NMR Spectral Data

The carbon NMR spectra provide valuable information about the carbon framework of the molecules. The carbonyl carbon (C=O) of the benzothiazolone ring typically appears in the downfield region.

| Compound | Solvent | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | N-CH₃ (δ, ppm) | Other Carbons (δ, ppm) |

| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one [3][4] | DMSO-d₆ | 160.4 | 116.5, 119.0, 120.0, 122.7, 123.0, 124.5, 125.9, 127.2, 128.6, 130.2, 135.2, 136.4, 142.4, 152.4 | - | 20.8 (CH₃), 160.0 (C=N) |

| N-[(4-methoxyphenyl)methylidene]-6-methyl-1,3-benzothiazol-2-amine [5] | DMSO-d₆ | - | 115.23, 122.31, 122.47, 127.84, 128.41, 132.74, 134.45, 135.22, 149.89, 164.12, 171.19 | 21.56 | 56.14 (OCH₃), 166.48 (C=N) |

IR Spectral Data

Infrared spectroscopy is instrumental in identifying the key functional groups present in the molecules. The strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a characteristic feature of the 2(3H)-benzothiazolone ring.

| Compound | Sample Prep. | C=O Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C-H Aliphatic Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

| This compound [6] | CCl₄/CS₂ solution | - | - | - | - |

| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one [3][4] | KBr | 1710 | 3062 | 2918 (CH₃) | 1582 (C=N), 1619, 1485 (C=C) |

| 2-(4′-n-Decyloxyphenylazo)-6-methoxybenzothiazole [7] | KBr | - | 3041 | 2922, 2852 | 1599 (–N=N–), 1263 (Ar-O-R), 1056 (benzothiazole), 647 (C-S-C) |

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which aids in structure elucidation and confirmation.

| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | Key Fragments (m/z) |

| This compound | EI | 165 | - |

| 2(3H)-Benzothiazolone [8] | EI | 151 | - |

| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one [3] | EI | 293 | - |

| 2-((5-Methoxybenzothiazol-2-yl)thio)-N′-((5-nitrothiophen-2-yl)methylene)acetohydrazide [9] | HRMS | 441.9343 | - |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound derivatives based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for NMR analysis is depicted below.

Caption: A generalized workflow for NMR spectroscopy experiments.

-

Sample Preparation: Approximately 5-10 mg of the purified derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[2] The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.[9][10]

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectra. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: Proton-decoupled spectra are generally acquired to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed.[7] A small amount of the sample is ground with anhydrous KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples. For soluble compounds, a solution in a suitable solvent (e.g., CCl₄, CS₂) can be prepared and analyzed in an appropriate cell.[6]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.[10]

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the pure solvent is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the characteristic functional groups present in the molecule.

Mass Spectrometry (MS)

Caption: A simplified workflow for mass spectrometry analysis.

-

Sample Introduction: The sample can be introduced into the mass spectrometer directly via a solid probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Various ionization techniques can be used depending on the volatility and thermal stability of the compound. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak. The fragmentation pattern can be analyzed to gain further structural information. High-Resolution Mass Spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.[9]

Conclusion

The spectroscopic characterization of this compound derivatives is a critical step in their synthesis and biological evaluation. This guide provides a foundational understanding of the expected spectroscopic data and the experimental protocols required for their acquisition and interpretation. By leveraging the complementary information provided by NMR, IR, and MS, researchers can confidently elucidate and confirm the structures of novel derivatives in this important class of heterocyclic compounds.

References

- 1. This compound|CAS 2786-62-1 [benchchem.com]

- 2. 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE(4338-98-1) 1H NMR spectrum [chemicalbook.com]

- 3. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. arabjchem.org [arabjchem.org]

- 6. 3-Methyl-3H-benzothiazol-2-one [webbook.nist.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. 2(3H)-Benzothiazolone [webbook.nist.gov]

- 9. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors [mdpi.com]

- 10. Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

The MBTH Method for Aldehyde Quantification: A Technical Guide on the Reaction Mechanism and Experimental Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of the 3-Methyl-2(3H)-benzothiazolone hydrazone (MBTH) method for the spectrophotometric determination of aliphatic aldehydes. It covers the core chemical mechanism, presents key quantitative performance metrics, and offers a detailed experimental protocol. The document is intended to serve as a comprehensive resource for professionals requiring a sensitive and reliable method for aldehyde quantification in various analytical contexts.

Core Reaction Mechanism

The MBTH method is a widely utilized colorimetric assay for the sensitive detection of aliphatic aldehydes.[1] The reaction, first introduced as an analytical tool by Sawicki et al. in 1961, proceeds through a multi-step mechanism involving oxidative coupling.[2][3]

The overall process can be broken down into three primary stages:

-

Azine Formation: An aliphatic aldehyde in the sample reacts with 3-methyl-2-benzothiazolone hydrazone (MBTH) to form a corresponding azine intermediate.[3][4] This initial reaction is typically the rate-limiting step.

-

Oxidation of Excess MBTH: In the presence of an oxidizing agent, commonly ferric chloride (Fe³⁺), the excess, unreacted MBTH is oxidized. This process involves the loss of two electrons and a proton, creating a highly reactive electrophilic intermediate, which is an active coupling species.[2][5]

-

Oxidative Coupling and Dye Formation: The electrophilic MBTH cation rapidly couples with the previously formed azine.[4] This final reaction forms a stable, intensely colored blue formazan dye. The intensity of this blue color, measured spectrophotometrically, is directly proportional to the initial concentration of the aldehyde in the sample.[1][6]

The final blue cationic dye exhibits a maximum absorbance (λmax) in the visible spectrum, typically between 628 nm and 635 nm.[1][7][8]

Caption: The three-step reaction mechanism of the MBTH assay for aldehydes.

Quantitative Analysis & Performance Metrics

The MBTH method is renowned for its high sensitivity. The key performance parameters have been established across various studies, providing a robust framework for its application.

| Parameter | Value | Analyte / Conditions | Reference |

| Wavelength (λmax) | 628 - 635 nm | Formaldehyde and other aliphatic aldehydes | [1][7][8] |

| Molar Absorptivity (ε) | 65,000 ± 1,000 L·mol⁻¹·cm⁻¹ | Formaldehyde-derived formazan dye at 635 nm | [8] |

| Linearity Range | 0.3 - 6.0 mg/L | Total aldehydes in fuel ethanol | [9] |

| Limit of Detection (LOD) | 60 µg/L | Total aldehydes in fuel ethanol | [9] |

| Reaction Time (Acetaldehyde) | ~25 min (azine), ~12 min (dye formation) | At room temperature | [9] |

| Reaction Time (Formaldehyde) | ~60 min (azine) | Original method, room temperature | [9] |

| Recovery | 87 - 102% | Formaldehyde from MBTH-coated filters (0.065-2.9 µg) | [7] |

Note: Reaction times can be significantly reduced by methods such as microwave heating.[9][10]

Detailed Experimental Protocol

This section provides a generalized protocol for the determination of aliphatic aldehydes using the MBTH method. Researchers should optimize concentrations, volumes, and incubation times for their specific application and instrumentation.[1]

Required Reagents and Materials

-

3-Methyl-2-benzothiazolone hydrazone hydrochloride monohydrate (MBTH)

-

Ferric chloride (FeCl₃)

-

Hydrochloric acid (HCl) or Sulfamic acid

-

Aldehyde-free water (prepared by distilling water from alkaline permanganate)[11]

-

Aldehyde standards (e.g., formaldehyde, acetaldehyde) for calibration

-

Spectrophotometer capable of measuring absorbance at ~630 nm

-

Volumetric flasks, pipettes, and cuvettes

Reagent Preparation

-

MBTH Solution (e.g., 0.5% w/v): Dissolve 0.5 g of MBTH hydrochloride in 100 mL of aldehyde-free water. This solution should be prepared fresh.[1]

-

Oxidizing Solution (e.g., 0.2% FeCl₃): Dissolve 0.2 g of ferric chloride in 100 mL of an acidic solution (e.g., dilute HCl or a solution containing sulfamic acid).[1][7]

Assay Procedure

-

Sample Preparation: Pipette a known volume of the aqueous sample containing the aldehyde into a reaction tube or volumetric flask. If necessary, dilute the sample with aldehyde-free water to fall within the linear range of the assay.

-

Blank and Standards: Prepare a blank using aldehyde-free water and a series of standards of known aldehyde concentrations.

-

MBTH Addition: Add a defined volume of the MBTH solution to the sample, blank, and standard tubes. Mix thoroughly.

-

Incubation (Azine Formation): Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25 °C) to ensure complete formation of the azine intermediate.[9][11]

-

Oxidant Addition: Add a defined volume of the ferric chloride oxidizing solution to each tube. Mix immediately and thoroughly.

-

Color Development: Allow the mixture to stand for a specified period (e.g., 10-15 minutes) for the blue color to fully develop.[9]

-

Spectrophotometric Measurement: Measure the absorbance of the blank, standards, and samples at the predetermined λmax (e.g., 630 nm) against the blank.

Calibration and Quantification

-

Plot a calibration curve of absorbance versus the concentration of the aldehyde standards.

-

Determine the concentration of the aldehyde in the sample by comparing its absorbance to the calibration curve, accounting for any dilution factors.

References

- 1. benchchem.com [benchchem.com]

- 2. ijop.net [ijop.net]

- 3. researchgate.net [researchgate.net]

- 4. US7112448B2 - MBTH for aliphatic aldehyde measurement - Google Patents [patents.google.com]

- 5. actascientific.com [actascientific.com]

- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of airborne formaldehyde by active sampling on 3-methyl-2-benzothiazolinone hydrazone hydrochloride-coated glass fibre filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN1634900A - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride - Google Patents [patents.google.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. images.hach.com [images.hach.com]

biological activities of novel benzothiazole derivatives

An In-depth Technical Guide on the Biological Activities of Novel Benzothiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzothiazole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its derivatives have garnered substantial attention due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel benzothiazole derivatives. It summarizes key quantitative data, details common experimental protocols, and visualizes critical cellular signaling pathways and workflows to serve as an in-depth resource for researchers and drug development professionals. This article highlights newly synthesized benzothiazole-based drugs that have demonstrated high efficacy and lower toxicity.[1]

Introduction: The Benzothiazole Scaffold

Benzothiazole is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring.[1] This unique structural arrangement confers a high degree of chemical stability and diverse pharmacological properties, making it an attractive scaffold for designing new therapeutic agents.[2][3] The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a vast library of derivatives with tailored biological activities.[2][4] These derivatives have been extensively investigated for a multitude of therapeutic applications, including but not limited to oncology, infectious diseases, inflammation, and neurodegenerative disorders.[1]

Anticancer Activities

Benzothiazole derivatives represent a promising class of anticancer agents, with numerous studies reporting potent activity against a range of human cancer cell lines.[5][6] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[5][7]

Signaling Pathways Modulated by Benzothiazole Derivatives

Several critical signaling pathways involved in cancer progression are targeted by benzothiazole derivatives. For instance, certain compounds have been shown to inhibit the PI3K/AKT and ERK signaling pathways, which are central to regulating cell proliferation, survival, and metastasis.[8][9][10] The novel derivative PB11 was found to induce apoptosis in glioblastoma (U87) and cervical cancer (HeLa) cells by suppressing the PI3K/AKT pathway.[7] Another study identified compound B7, a 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine, as a dual inhibitor of both AKT and ERK pathways in A431 and A549 cancer cells.[8][9]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of novel benzothiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.

Table 1: In Vitro Anticancer Activity of Novel Benzothiazole Derivatives (IC₅₀ Values)

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 7e | SKRB-3 (Breast Cancer) | 1.2 nM | [11] |

| 7e | SW620 (Colon Cancer) | 4.3 nM | [11] |

| 7e | A549 (Lung Cancer) | 44 nM | [11] |

| 7e | HepG2 (Liver Cancer) | 48 nM | [11] |

| 4d | C6 (Glioma) | 0.03 mM | [12] |

| 4e | A549 (Lung Cancer) | 0.03 mM | [12] |

| 4h | C6 (Glioma) | 0.03 mM | [12] |

| Compound A | HepG2 (Liver Cancer) | 56.98 µM (24h) | [13] |

| Compound B | HepG2 (Liver Cancer) | 59.17 µM (24h) | [13] |

| 4a | MCF-7 (Breast Cancer) | 3.84 µM | [14] |

| 4a | HCT-116 (Colon Cancer) | 5.61 µM | [14] |

| PB11 | U87 (Glioblastoma) | < 50 nM | [7] |

| PB11 | HeLa (Cervical Cancer) | < 50 nM |[7] |

Anti-inflammatory Activities

Chronic inflammation is intrinsically linked to cancer development and other diseases.[9] Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential dual-action therapeutic agents.[8][10] The mechanism often involves the downregulation of pro-inflammatory cytokines and enzymes. For example, compound B7 was shown to decrease the levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9] Other derivatives have been reported to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) through the NF-κB signaling pathway.[13][15]

Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Certain benzothiazole compounds can inhibit this pathway, thereby preventing the expression of downstream inflammatory mediators like COX-2 and iNOS.

Quantitative Data: Anti-inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant activities can be measured by IC₅₀ values against specific enzymes or by assessing scavenging activity.

Table 2: Anti-inflammatory and Antioxidant Activity of Novel Benzothiazole Derivatives

| Compound | Activity | IC₅₀ Value | Reference |

|---|---|---|---|

| 17c | Anti-inflammatory (% inhibition at 3h) | 80% | [15] |

| 17i | Anti-inflammatory (% inhibition at 3h) | 78% | [15] |

| 3b | Anti-inflammatory (vs. Ibuprofen) | 54.64 µg/mL | [16] |

| 3b | Antioxidant (H₂O₂ scavenging) | 60.24 µg/mL |[16] |

Antimicrobial Activities

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[17] Benzothiazole derivatives have shown potent activity against a wide range of bacteria and fungi.[17][18] Their mechanisms include inhibiting essential microbial enzymes, such as dihydroorotase, and inducing the leakage of DNA and proteins from microbial cells.[17]

Quantitative Data: Antimicrobial Activity

The efficacy of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of Novel Benzothiazole Derivatives

| Compound | Microorganism | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| 3 | C. albicans | 25 | [17] |

| 3 & 4 | E. coli | 25 | [17] |

| 3e | Gram-positive/negative bacteria | 3.12 | [18] |

| 3n | Fungal strains | 1.56 - 12.5 | [18] |

| 16c | S. aureus | 0.025 mM | [19] |

| 5a-e | Bacteria | 4-20 µmol/L |[20] |

Neuroprotective Activities

Neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS) pose a significant health challenge.[21][22] Benzothiazole derivatives are being explored for their neuroprotective potential.[23] Riluzole, a benzothiazole derivative, is an FDA-approved drug for ALS.[22] Novel derivatives are being designed as multi-target-directed ligands, for instance, by simultaneously inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), key enzymes implicated in Alzheimer's disease pathology.[24]

Quantitative Data: Neuroprotective Activity

The potential of these compounds is often assessed by their ability to inhibit enzymes involved in neurodegeneration.

Table 4: Enzyme Inhibition for Neuroprotection by Novel Benzothiazole Derivatives

| Compound | Target Enzyme | IC₅₀ Value (nM) | Reference |

|---|---|---|---|

| 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 | [24] |

| 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 | [24] |

| 4a | Acetylcholinesterase (AChE) | - | [24] |

| 4d | Acetylcholinesterase (AChE) | - |[24] |

Detailed Experimental Protocols

This section provides an overview of standard methodologies used in the synthesis and evaluation of benzothiazole derivatives, compiled from various research articles.

Workflow: From Synthesis to Biological Evaluation

The development of novel benzothiazole derivatives follows a structured workflow, beginning with chemical synthesis and purification, followed by a cascade of in vitro and in silico evaluations to identify lead compounds.

Protocol 6.1: General Synthesis of 2-Amino-Benzothiazole Derivatives

A common method for synthesizing 2-amino-benzothiazole derivatives involves the reaction of a 2-amino-halogenated benzothiazole with various substituted benzyl bromides or acyl chlorides.[9]

-

Reactants: 2-amino-halogenated benzothiazole (1 equivalent), substituted benzyl bromide (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) (2 equivalents).

-

Solvent: Acetonitrile is used as the solvent.

-

Reaction: The reactants are combined in the solvent and stirred at room temperature or heated to 65°C.[9]

-

Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified.

-

Purification: Purification is typically achieved by column chromatography on silica gel.

-

Characterization: The structure of the final compound is confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry (ESI-MS).[8][9]

Protocol 6.2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8][11]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized benzothiazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 24 to 48 hours.[13]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration.[25]

Protocol 6.3: Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the effects of compounds on signaling pathways.[8][9]

-

Protein Extraction: Cells treated with the benzothiazole derivative are lysed using a RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., AKT, p-AKT, ERK, p-ERK, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Protocol 6.4: Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[17][18]

-

Compound Preparation: The benzothiazole derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The wells containing the serially diluted compounds are inoculated with the microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Perspectives

Novel benzothiazole derivatives continue to demonstrate remarkable potential across a wide range of therapeutic areas. Their structural versatility allows for fine-tuning of their biological activity, leading to the development of highly potent and selective agents. The dual anti-inflammatory and anticancer activities of some derivatives are particularly promising, offering a multi-pronged approach to cancer therapy.[8][10] Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, conducting in vivo efficacy studies, and further exploring their mechanisms of action to identify new molecular targets and develop next-generation therapeutics for complex diseases.

References

- 1. ijpsr.com [ijpsr.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. researchgate.net [researchgate.net]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. sddn.es [sddn.es]

- 22. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

- 23. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

The Versatility of the 3-Methyl-2(3H)-benzothiazolone Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 3-methyl-2(3H)-benzothiazolone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features allow for versatile chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its application in the design of novel therapeutic agents, summarizing key quantitative structure-activity relationship (SAR) data, providing insights into experimental protocols, and visualizing relevant biological pathways.

Anticancer Activity: Targeting Tubulin Polymerization

A notable application of the this compound scaffold is in the development of anticancer agents, particularly as analogs of the natural product combretastatin A-4 (CA-4).[1][2] These synthetic derivatives often function as potent inhibitors of tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells.

One of the most potent compounds identified is (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone, which exhibits significant cytotoxic activity against various cancer cell lines, including those resistant to CA-4.[1] This compound not only inhibits vasculogenesis but also disrupts pre-existing vasculature, highlighting its potential as both a cytotoxic and anti-angiogenic agent.[1] The cytotoxic effects are attributed to its ability to act as a microtubule-modulating agent, leading to G2/M cell cycle arrest and mitotic spindle multipolarity.[1]

Quantitative SAR Data: Anticancer Activity

| Compound ID | Structure | Cell Line | IC50 (µM) | Citation |

| 26Z | (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | EA.hy926 | 0.13 ± 0.01 | [1] |

| HT-29 | 0.008 ± 0.001 | [1] | ||

| MDA-MB-231 | 1.35 ± 0.42 | [1] | ||

| MCF-7 | 2.42 ± 0.48 | [1] |

Experimental Protocols: Synthesis and Cytotoxicity Assays

Synthesis of (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z):

A common synthetic route to styryl-2(3H)-benzothiazolones involves a Wittig reaction. The synthesis of the phosphonium salt precursors is a key step. For instance, 6-methyl-2(3H)-benzothiazolone can be synthesized from 2-bromo-6-methylbenzothiazole.[1] The methyl group is then brominated using N-Bromosuccinimide (NBS) and subsequently reacted with triphenylphosphine (PPh3) to yield the corresponding phosphonium salt.[1] The final Wittig reaction with an appropriate benzaldehyde, such as 3,4,5-trimethoxybenzaldehyde, yields the target styryl-benzothiazolone.[1]

General Protocol for Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., A549, HT-29, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO and diluted with cell culture medium to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Neurological Applications: Anticonvulsant and MAO Inhibition

The this compound scaffold has also been explored for its potential in treating neurological disorders. Certain derivatives have demonstrated promising anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) test.[2]

Furthermore, benzothiazole-hydrazone derivatives have been designed and synthesized as selective inhibitors of monoamine oxidase B (MAO-B).[3] MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

Quantitative SAR Data: MAO-B Inhibition

| Compound ID | Structure | Target | IC50 (µM) | Citation |

| 3e | Benzothiazole-hydrazone derivative | hMAO-B | 0.060 | [3] |

| 3a | Benzothiazole-hydrazone derivative | hMAO-B | 15.450 | [3] |

| 3f | Benzothiazole-hydrazone derivative | hMAO-B | 0.963 | [3] |

| 3h | Benzothiazole-hydrazone derivative | hMAO-B | 0.075 | [3] |

| Selegiline | (Standard) | hMAO-B | 0.044 | [3] |

Experimental Protocols: Synthesis and MAO Inhibition Assay

Synthesis of Benzothiazole-Hydrazone Derivatives:

A general synthetic route starts with the reaction of 2-mercapto-5-methoxybenzothiazole with ethyl 2-chloroacetate to form an O-ethyl S-(5-methoxybenzothiazol-2-yl) carbonothioate intermediate.[3] This intermediate is then reacted with hydrazine hydrate to yield S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate.[3] Finally, condensation of this hydrazine derivative with various heterocyclic aldehydes produces the target benzothiazole-hydrazone compounds.[3]

General Protocol for MAO Inhibition Assay (Fluorometric Method):

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates for selectivity) and a detection reagent (e.g., horseradish peroxidase and Amplex Red) are prepared in a buffer solution.

-

Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (dissolved in DMSO) for a specific time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The substrate solution is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence is measured at appropriate excitation and emission wavelengths over a period of time (e.g., 30 minutes) using a fluorescence microplate reader.

-

IC50 Calculation: The rate of reaction is determined, and the IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action: MAO-B Inhibition

Caption: Selective inhibition of MAO-B by this compound derivatives.

Antimicrobial and Other Biological Activities

The versatility of the benzothiazole scaffold, including the this compound core, extends to a broad range of other biological activities.[4][5][6] Various derivatives have been reported to possess antibacterial, antifungal, anti-inflammatory, analgesic, antitubercular, and antidiabetic properties.[7] The specific activity is often dictated by the nature and position of substituents on the benzothiazole ring system. For example, novel 3-methyl-2-alkylthio benzothiazolyl-based ionic liquids have been synthesized and shown to have antibiotic activity.

Conclusion

The this compound scaffold is a cornerstone in the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of compounds with potent and selective activities against a range of biological targets. The examples provided herein, from anticancer tubulin polymerization inhibitors to neuroactive MAO-B inhibitors, underscore the significant potential of this scaffold in addressing unmet medical needs. Future research in this area will likely continue to uncover new derivatives with enhanced efficacy and novel mechanisms of action, further solidifying the importance of the this compound core in medicinal chemistry.

References

- 1. New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|CAS 2786-62-1 [benchchem.com]

- 3. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. mdpi.com [mdpi.com]

- 6. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]

- 7. pcbiochemres.com [pcbiochemres.com]

Unlocking the Protective Potential: An In-depth Technical Guide to the Antioxidant Properties of Benzothiazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents to combat oxidative stress-related pathologies has spotlighted benzothiazolone derivatives as a promising class of compounds. Their inherent chemical architecture bestows upon them significant antioxidant capabilities, making them prime candidates for further investigation and development. This technical guide provides a comprehensive overview of the antioxidant properties of benzothiazolone derivatives, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.

Core Principles of Antioxidant Action

Benzothiazolone and its derivatives primarily exert their antioxidant effects through direct radical scavenging. The core structure, featuring a benzene ring fused to a thiazolone ring, is rich in electrons and possesses hydrogen-donating capabilities. This allows these molecules to readily interact with and neutralize harmful reactive oxygen species (ROS) and other free radicals, thereby terminating the damaging chain reactions of oxidation. The substitution pattern on the benzothiazolone scaffold plays a crucial role in modulating this antioxidant potential, with electron-donating groups generally enhancing activity.

dot

Caption: General mechanism of radical scavenging by benzothiazolone derivatives.

While direct radical scavenging is the most evidenced mechanism, some studies suggest that in certain contexts, particularly in cancer cells, benzothiazole derivatives may act as pro-oxidants, leading to an increase in intracellular ROS levels and subsequently inducing apoptosis through the mitochondrial pathway.[1] This dual role highlights the complexity of their biological activities and underscores the importance of further research into their specific mechanisms of action in different cellular environments.

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of various benzothiazolone derivatives has been quantified using several standard in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals, is a key metric for comparison. The following tables summarize the reported antioxidant activities of selected benzothiazolone derivatives from the literature.

Table 1: DPPH Radical Scavenging Activity of Benzothiazolone Derivatives

| Compound/Derivative | Concentration (µg/mL) | % DPPH Scavenging Activity | IC50 (µg/mL) | Reference |

| Benzothiazole Derivative A | 50 | 35.2 ± 2.1 | 85.4 | [2] |

| 100 | 58.9 ± 3.5 | |||

| 150 | 75.1 ± 4.2 | |||

| Ascorbic Acid (Standard) | 10 | 45.8 ± 2.8 | 12.5 | [2] |

| 20 | 89.3 ± 5.1 | |||

| Compound 7a | - | - | 167.27 | [3] |

| Compound 7b | - | - | 112.92 | [3] |

| Compound 7c | - | - | 236.95 | [3] |

| Compound 7d | - | - | 323.68 | [3] |

| Compound 7e | - | - | 214.74 | [3] |

| Ascorbic Acid (Standard) | - | - | 26.49 | [3] |

| BTA-1 | 60 | > Ascorbic Acid at 40 µg/ml | - | [4] |

| BTA-5 | 80 | > Ascorbic Acid at 60 µg/ml | - | [4] |

| BTA-8 | 100 | Comparable to Ascorbic Acid at 80 µg/ml | - | [4] |

Table 2: ABTS Radical Cation Scavenging Activity of Benzothiazolone Derivatives

| Compound/Derivative | TEAC (Trolox Equivalent Antioxidant Capacity) | IC50 (µM) | Reference |

| BTA-1 | - | Better than Ascorbic Acid | [4] |

| BTA-4 | - | Better than Ascorbic Acid | [4] |

| BTA-5 | - | Better than Ascorbic Acid | [4] |

| BTA-8 | - | Better than Ascorbic Acid | [4] |

| BTA-11 | - | Better than Ascorbic Acid | [4] |

| BTA-12 | - | Better than Ascorbic Acid | [4] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Benzothiazolone Derivatives

| Compound/Derivative | FRAP Value (µmol TE/g) | Reference |

| Data for specific benzothiazolone derivatives was not available in the provided search results. |

Detailed Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. The following sections provide detailed methodologies for the most commonly employed in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[4] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[3]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the benzothiazolone derivative (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.[2]

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing.[2]

-

Prepare a 0.1 mM solution of DPPH in methanol and store it in the dark.[2]

-

Prepare a standard antioxidant solution, such as ascorbic acid or Trolox, for use as a positive control.[2]

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of the benzothiazolone derivative solutions.[2]

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.[2]

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where: A_control = Absorbance of the DPPH solution without the sample.[2] A_sample = Absorbance of the DPPH solution with the benzothiazolone derivative.[2]

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the derivative.[2]

-

dot

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[2]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[2]

-

To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[2]

-

Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[2]

-

Prepare various concentrations of the benzothiazolone derivatives and a standard antioxidant (e.g., Trolox).[2]

-

-

Assay Procedure:

-

Data Analysis:

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where: A_control = Absorbance of the control (ABTS•+ solution without the sample). A_sample = Absorbance of the ABTS•+ solution with the benzothiazolone derivative.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

-

dot

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.

Experimental Protocol:

-

Reagent Preparation:

-